An In-depth Technical Guide to the Physical Properties of (5-Chloro-2-methylphenyl)hydrazine
An In-depth Technical Guide to the Physical Properties of (5-Chloro-2-methylphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-methylphenyl)hydrazine and its salts are important intermediates in synthetic organic chemistry, particularly in the construction of heterocyclic compounds. Their utility is most notably demonstrated in the Fischer indole synthesis, a powerful method for creating the indole nucleus, a structural motif present in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] A thorough understanding of the physical properties of (5-Chloro-2-methylphenyl)hydrazine is paramount for its effective use in research and development, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols for their determination, offering a valuable resource for scientists working with this versatile reagent.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of (5-Chloro-2-methylphenyl)hydrazine and its hydrochloride salt is presented below. It is important to note that while the hydrochloride salt is a common commercially available form, the freebase is often generated in situ or used directly in subsequent reactions.
| Property | (5-Chloro-2-methylphenyl)hydrazine | (5-Chloro-2-methylphenyl)hydrazine hydrochloride |
| CAS Number | 94447-40-2[1][4] | 5446-17-3[1][5] |
| Molecular Formula | C₇H₉ClN₂[1][4] | C₇H₁₀Cl₂N₂[5] |
| Molecular Weight | 156.61 g/mol [1][4] | 193.07 g/mol [5] |
| Appearance | Off-white to light brown crystalline solid (typical) | White to off-white crystalline solid (typical) |
| Melting Point | Data not available in the searched sources | Data not available in the searched sources |
| Boiling Point | Data not available in the searched sources | Data not available in the searched sources |
| Solubility | Generally soluble in organic solvents such as ethanol, methanol, and dichloromethane. Solubility in non-polar solvents like hexane is expected to be lower. Water solubility is limited. | Soluble in water and lower alcohols. |
| Predicted XlogP | 2.8[6] | Not applicable |
Structural Elucidation and Spectroscopic Data
The structural integrity and purity of (5-Chloro-2-methylphenyl)hydrazine are critical for its successful application in synthesis. Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. While specific experimental spectra for (5-Chloro-2-methylphenyl)hydrazine were not found in the searched literature, the expected spectral characteristics based on its structure and data from analogous compounds are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The methyl protons will present as a singlet at approximately δ 2.2-2.5 ppm. The hydrazine protons (-NHNH₂) will likely appear as two broad singlets, with chemical shifts that can be variable and are affected by solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-150 ppm. The methyl carbon will appear at a higher field, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of (5-Chloro-2-methylphenyl)hydrazine will exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:
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N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group. A broader band may also be present due to the N-H of the secondary amine.
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C-H stretching (aromatic): Bands above 3000 cm⁻¹.
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C-H stretching (aliphatic): Bands below 3000 cm⁻¹ for the methyl group.
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C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-N stretching: In the 1250-1350 cm⁻¹ range.
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C-Cl stretching: Typically observed in the fingerprint region, around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For (5-Chloro-2-methylphenyl)hydrazine, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Predicted collision cross-section data for various adducts are available.[6]
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of (5-Chloro-2-methylphenyl)hydrazine.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Protocol:
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Sample Preparation: Accurately weigh 3-5 mg of (5-Chloro-2-methylphenyl)hydrazine into a standard aluminum DSC pan.
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Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sample loss.
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Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
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Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the melting point.
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A nitrogen purge is used to maintain an inert atmosphere.
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for Melting Point Determination by DSC.
Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Protocol:
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Preparation of Saturated Solution:
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Add an excess amount of solid (5-Chloro-2-methylphenyl)hydrazine to a known volume of the chosen solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
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Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for 24-48 hours to ensure equilibrium is reached.
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Phase Separation:
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Allow the suspension to settle.
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Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
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Quantification:
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Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
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Analyze the concentration of the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculate the original concentration in the saturated solution based on the dilution factor.
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Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
Causality: Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound, serving as a crucial tool for identity confirmation and purity assessment.
Protocols:
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NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of (5-Chloro-2-methylphenyl)hydrazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is completely dissolved.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
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FTIR Spectroscopy (KBr Pellet Method):
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Sample Preparation: Grind a small amount (1-2 mg) of (5-Chloro-2-methylphenyl)hydrazine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Sample Preparation: Dissolve a small amount of (5-Chloro-2-methylphenyl)hydrazine in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
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Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
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Separation and Detection: The compound will be vaporized and separated on the GC column based on its boiling point and polarity, followed by detection and fragmentation in the mass spectrometer.
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Sources
- 1. (5-Chloro-2-methylphenyl)hydrazine | 94447-40-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
